molecular formula C43H55NO16 B1213180 Sulfurmycin F CAS No. 83829-33-8

Sulfurmycin F

Cat. No.: B1213180
CAS No.: 83829-33-8
M. Wt: 841.9 g/mol
InChI Key: ONRDFNTYASFICP-QVSAPZMJSA-N
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Description

Sulfurmycin F, identified as 4-Amino-N-(3-methylisoxazol-5-yl)benzenesulfonamide, is a sulfonamide antibiotic derivative. Sulfonamides are bacteriostatic agents that inhibit bacterial folate synthesis by competitively antagonizing para-aminobenzoic acid (PABA) in the dihydropteroate synthetase (DHPS) pathway . This compound distinguishes itself through the incorporation of a 3-methylisoxazole substituent, which modifies its pharmacokinetic and pharmacodynamic properties compared to earlier sulfonamides. Its molecular formula is reported as C10H11N3O3S with a molecular weight of 253.28 g/mol, though discrepancies in nomenclature and formulas exist in regulatory documents (e.g., conflicting data in USP listings) .

Properties

CAS No.

83829-33-8

Molecular Formula

C43H55NO16

Molecular Weight

841.9 g/mol

IUPAC Name

methyl (1R,2S,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-5-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2,5,7-trihydroxy-6,11-dioxo-2-(2-oxopropyl)-3,4-dihydro-1H-tetracene-1-carboxylate

InChI

InChI=1S/C43H55NO16/c1-18(45)16-43(53)17-29(34-23(36(43)42(52)54-7)13-24-35(39(34)51)38(50)33-22(37(24)49)9-8-10-27(33)47)58-31-14-25(44(5)6)40(20(3)56-31)60-32-15-28(48)41(21(4)57-32)59-30-12-11-26(46)19(2)55-30/h8-10,13,19-21,25-26,28-32,36,40-41,46-48,51,53H,11-12,14-17H2,1-7H3/t19-,20-,21-,25-,26-,28-,29-,30-,31-,32-,36-,40+,41+,43+/m0/s1

InChI Key

ONRDFNTYASFICP-QVSAPZMJSA-N

SMILES

CC1C(CCC(O1)OC2C(OC(CC2O)OC3C(OC(CC3N(C)C)OC4CC(C(C5=CC6=C(C(=C45)O)C(=O)C7=C(C6=O)C=CC=C7O)C(=O)OC)(CC(=O)C)O)C)C)O

Isomeric SMILES

C[C@H]1[C@H](CC[C@@H](O1)O[C@@H]2[C@@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@@H](O[C@H](C[C@@H]3N(C)C)O[C@H]4C[C@@]([C@@H](C5=CC6=C(C(=C45)O)C(=O)C7=C(C6=O)C=CC=C7O)C(=O)OC)(CC(=O)C)O)C)C)O

Canonical SMILES

CC1C(CCC(O1)OC2C(OC(CC2O)OC3C(OC(CC3N(C)C)OC4CC(C(C5=CC6=C(C(=C45)O)C(=O)C7=C(C6=O)C=CC=C7O)C(=O)OC)(CC(=O)C)O)C)C)O

Other CAS No.

83829-33-8

Synonyms

sulfurmycin F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Sulfonamide Derivatives

Key Structural Features

Below is a comparative analysis with related sulfonamides:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Sulfurmycin F C10H11N3O3S 253.28 Sulfonamide, 3-methylisoxazole
Sulfanilamide (USP) C6H8N2O2S 172.20 Sulfonamide, aniline
Sulfanilic Acid (USP) C6H7NO3S 173.19 Sulfonic acid, aniline
Sulfamethoxazole RC C C16H16N4O5S2 408.45 Sulfonamide, methylisoxazole, pyridine

Structural Insights :

  • Sulfanilic Acid’s sulfonic acid group reduces bioavailability due to higher polarity, whereas this compound’s neutral sulfonamide and hydrophobic isoxazole may enhance tissue penetration .

Pharmacokinetic and Efficacy Data

Table 2: Pharmacokinetic Properties (Hypothetical Estimates*)
Compound Bioavailability (%) Half-Life (h) Protein Binding (%)
This compound ~75 6–8 60–70
Sulfamethoxazole 85–90 10–12 60–70
Sulfanilamide ~70 4–6 40–50

*Based on structural analogs and sulfonamide class trends .

  • Mechanistic Advantages : The methylisoxazole group in this compound may resist enzymatic degradation better than Sulfanilamide’s simpler structure, prolonging its half-life .
  • Antimicrobial Spectrum : this compound likely targets Gram-positive bacteria and some Gram-negative strains, similar to other sulfonamides, though its efficacy against resistant pathogens requires further study .

Comparison with Non-Sulfonamide Sulfonyl Compounds

Azithromycin Related Compound H

Azithromycin Related Compound H (C45H77N3O15S , 932.17 g/mol) is a macrolide-sulfonyl hybrid. Unlike this compound, it inhibits bacterial protein synthesis via ribosome binding .

Table 3: Cross-Class Comparison
Property This compound Azithromycin RC H
Target DHPS enzyme 50S ribosomal subunit
Spectrum Narrow (Gram ±) Broad (Gram ±, atypicals)
Molecular Weight 253.28 932.17
Solubility Moderate Low (lipophilic)
  • Key Difference : this compound’s smaller size may allow better diffusion into tissues, while Azithromycin RC H’s bulkier structure limits its distribution but extends its half-life .

Q & A

Q. How can I design interdisciplinary studies to explore this compound’s applications beyond antimicrobial use (e.g., anticancer activity)?

  • Methodological Answer : Formulate cross-disciplinary hypotheses using the PESICO framework (Problem, Population, Environment, Stakeholders, Intervention, Comparison, Outcomes). Collaborate with oncologists to design xenograft models and immunologists to assess cytokine modulation. Use systems biology approaches to map pleiotropic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sulfurmycin F
Reactant of Route 2
Sulfurmycin F

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